molecular formula C14H8ClNO5 B14391465 3-(Chlorocarbonyl)phenyl 3-nitrobenzoate CAS No. 89883-01-2

3-(Chlorocarbonyl)phenyl 3-nitrobenzoate

Cat. No.: B14391465
CAS No.: 89883-01-2
M. Wt: 305.67 g/mol
InChI Key: FFMZUGDGWVPQDJ-UHFFFAOYSA-N
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Description

3-(Chlorocarbonyl)phenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorocarbonyl)phenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorocarbonyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chlorocarbonyl)phenyl 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chlorocarbonyl)phenyl 3-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is electrophilic and can react with nucleophiles, while the nitro group can undergo reduction to form amines. These reactions are facilitated by the electronic properties of the aromatic ring, which can stabilize intermediates formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate
  • 3-(Chlorocarbonyl)phenyl 2-nitrobenzoate
  • 3-(Chlorocarbonyl)phenyl benzoate

Uniqueness

3-(Chlorocarbonyl)phenyl 3-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate moiety, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the physical and chemical properties compared to its analogs .

Properties

CAS No.

89883-01-2

Molecular Formula

C14H8ClNO5

Molecular Weight

305.67 g/mol

IUPAC Name

(3-carbonochloridoylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C14H8ClNO5/c15-13(17)9-3-2-6-12(8-9)21-14(18)10-4-1-5-11(7-10)16(19)20/h1-8H

InChI Key

FFMZUGDGWVPQDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)C(=O)Cl

Origin of Product

United States

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